m-Cresol

Description

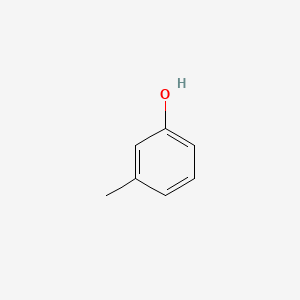

Structure

3D Structure

Properties

IUPAC Name |

3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-33-4, 3019-89-4 (hydrochloride salt) | |

| Record name | Phenol, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024200 | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.] | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2% | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid | |

CAS No. |

108-39-4 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO4Y809LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of m-Cresol

Introduction

Meta-cresol (m-cresol), systematically named 3-methylphenol, is an aromatic organic compound that holds significant importance across various scientific and industrial domains, particularly in drug development and chemical synthesis. As a member of the cresol family, it is a derivative of phenol with a methyl group substituted at the meta position of the benzene ring. Its unique structural arrangement imparts a distinct set of physical and chemical properties that are pivotal to its utility as a preservative in pharmaceutical formulations, a precursor in the synthesis of agrochemicals and fragrances, and a solvent for polymers.[1][2] This guide provides a comprehensive technical overview of the physical and chemical characteristics of m-cresol, intended for researchers, scientists, and drug development professionals. We will delve into its structural attributes, physicochemical parameters, spectral signatures, and chemical reactivity, supported by experimental protocols and mechanistic insights to facilitate a deeper understanding and practical application of this versatile compound.

I. Physicochemical Properties of m-Cresol

The physical state and thermodynamic properties of m-cresol are fundamental to its handling, storage, and application in various experimental and industrial settings. A thorough understanding of these characteristics is crucial for designing and optimizing processes involving this compound.

Structural and Molecular Characteristics

m-Cresol is a colorless to yellowish liquid with a characteristic phenolic, tar-like odor. Upon exposure to air and light, it can darken over time. Its molecular structure consists of a hydroxyl (-OH) and a methyl (-CH₃) group attached to a benzene ring at positions 1 and 3, respectively. This substitution pattern is key to its distinct properties compared to its isomers, o-cresol and p-cresol.

Caption: Chemical structure of m-Cresol (3-methylphenol).

Quantitative Physical Data

The key physical properties of m-cresol are summarized in the table below. These values are essential for laboratory and industrial applications, influencing everything from reaction kinetics to safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O | |

| Molecular Weight | 108.14 g/mol | |

| Appearance | Colorless to yellowish liquid | |

| Odor | Phenolic, tar-like | |

| Melting Point | 11-12 °C (52-54 °F) | [1] |

| Boiling Point | 202-203 °C (396-397 °F) at 760 mmHg | [1] |

| Density | 1.034 g/cm³ at 20 °C | [1] |

| Solubility in Water | 2.35 g/100 mL at 20 °C | [2] |

| pKa | 10.01 at 25 °C | [1] |

| Flash Point | 86 °C (187 °F) | |

| Vapor Pressure | <1 mmHg at 20 °C | [3] |

II. Spectroscopic Properties of m-Cresol

Spectroscopic analysis is indispensable for the identification and characterization of m-cresol. The following sections detail the expected spectral features in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of m-cresol provides distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl and methyl groups.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring typically appear as a complex multiplet in the range of δ 6.6-7.2 ppm. The exact splitting pattern depends on the solvent and the resolution of the instrument.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet between δ 4.5-5.5 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Methyl Protons (-CH₃): The three protons of the methyl group give rise to a sharp singlet at approximately δ 2.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of m-cresol shows six distinct signals for the aromatic carbons and one for the methyl carbon, reflecting the molecule's symmetry.

-

C-OH (C1): The carbon attached to the hydroxyl group is the most deshielded aromatic carbon, appearing around δ 155 ppm.

-

C-CH₃ (C3): The carbon bearing the methyl group resonates at approximately δ 140 ppm.

-

Aromatic CH Carbons (C2, C4, C5, C6): The remaining four aromatic carbons appear in the range of δ 112-130 ppm. The specific assignments can be complex and often require advanced NMR techniques for unambiguous identification.[4]

-

Methyl Carbon (-CH₃): The carbon of the methyl group gives a signal at around δ 21 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of m-cresol exhibits characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad and strong absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a series of sharp bands just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): The C-H stretching of the methyl group is observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the phenol appears as a strong band in the range of 1200-1300 cm⁻¹.

-

O-H Bend: The in-plane O-H bending vibration is found around 1330-1440 cm⁻¹.

-

C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the substituted benzene ring give rise to characteristic bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

III. Chemical Properties and Reactivity

The chemical behavior of m-cresol is largely dictated by the interplay between the electron-donating hydroxyl and methyl groups and the aromatic ring. This section explores its acidity, stability, and characteristic reactions.

Acidity

With a pKa of approximately 10.01, m-cresol is a weak acid, similar in strength to phenol.[1] The hydroxyl group can donate a proton to a base to form the corresponding phenoxide ion. The acidity of m-cresol is a critical factor in its role as a preservative and in its chemical transformations.

Stability and Degradation

m-Cresol is a stable compound under normal conditions but is sensitive to light, air, and heat, which can cause it to darken. It is combustible and can form explosive mixtures with air.[5] Vigorous reactions can occur with strong oxidizing agents, strong bases, and certain acids like nitric acid.[1] In the environment, m-cresol is readily biodegradable in soil.[5]

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are both activating and ortho, para-directing substituents for electrophilic aromatic substitution. In m-cresol, their relative positions on the aromatic ring lead to a high degree of activation at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). This makes m-cresol highly reactive towards electrophiles.

Caption: General mechanism of electrophilic aromatic substitution in m-Cresol.

A common example is the bromination of m-cresol. Due to the high activation of the ring, the reaction proceeds readily without the need for a Lewis acid catalyst.

Oxidation

The methyl group of m-cresol can be oxidized to a carboxylic acid group under appropriate conditions, yielding 3-hydroxybenzoic acid. This transformation is a valuable synthetic route to this important chemical intermediate.[6][7]

IV. Experimental Protocols

This section provides illustrative step-by-step methodologies for key experiments related to the properties and reactions of m-cresol. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Spectrophotometric Determination of the pKa of m-Cresol

Objective: To determine the acid dissociation constant (pKa) of m-cresol using UV-Vis spectrophotometry.

Principle: The absorbance of a solution of m-cresol will change as a function of pH due to the different molar absorptivities of the protonated (HA) and deprotonated (A⁻) forms. By measuring the absorbance at a wavelength where the two species have different absorptivities across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Materials:

-

m-Cresol

-

Spectrophotometer

-

pH meter

-

Buffer solutions (pH range 8-12)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of m-cresol of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Preparation of Test Solutions: In a series of volumetric flasks, prepare solutions with the same concentration of m-cresol but at different pH values by adding the stock solution and appropriate buffer solutions. Cover a pH range from approximately 2 units below to 2 units above the expected pKa (i.e., pH 8 to 12).

-

Spectrophotometric Measurements:

-

Record the UV-Vis spectrum of the fully protonated form (in 0.1 M HCl) and the fully deprotonated form (in 0.1 M NaOH) to determine the wavelength of maximum absorbance difference (λ_max).

-

Measure the absorbance of each buffered solution at this λ_max.

-

-

Data Analysis:

-

Plot absorbance versus pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Alternatively, use the equation: pKa = pH + log[(A_max - A)/(A - A_min)], where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated form, and A_min is the absorbance of the protonated form.

-

Protocol 2: Electrophilic Bromination of m-Cresol

Objective: To synthesize a brominated derivative of m-cresol.

Principle: The activated aromatic ring of m-cresol reacts readily with bromine in a suitable solvent to yield brominated products. The regioselectivity is directed by the hydroxyl and methyl groups.

Materials:

-

m-Cresol

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium thiosulfate solution (to quench excess bromine)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve a known amount of m-cresol in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred m-cresol solution. The reaction is typically rapid, as indicated by the disappearance of the bromine color.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess bromine by adding sodium thiosulfate solution until the orange color disappears. Transfer the mixture to a separatory funnel, wash with water, and then with a saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The product can be further purified by column chromatography or recrystallization.

Protocol 3: Oxidation of m-Cresol to 3-Hydroxybenzoic Acid

Objective: To synthesize 3-hydroxybenzoic acid from m-cresol.

Principle: The methyl group of m-cresol is oxidized to a carboxylic acid using a strong oxidizing agent in an alkaline medium.

Materials:

-

m-Cresol

-

Potassium permanganate (KMnO₄) or another suitable oxidizing agent

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (to quench excess permanganate)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve m-cresol in an aqueous solution of sodium hydroxide.

-

Oxidation: Slowly add a solution of potassium permanganate to the stirred m-cresol solution. The reaction is exothermic and may require cooling to control the temperature. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: Continue the addition of potassium permanganate until a faint pink color persists, indicating the completion of the oxidation.

-

Work-up: Quench the excess potassium permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless. Filter the hot solution to remove the manganese dioxide precipitate.

-

Isolation: Cool the filtrate and acidify it with sulfuric acid to precipitate the 3-hydroxybenzoic acid.

-

Purification: Collect the product by filtration, wash with cold water, and recrystallize from hot water to obtain the pure 3-hydroxybenzoic acid.

V. Safety and Handling

m-Cresol is a toxic and corrosive substance that must be handled with appropriate safety precautions.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling m-cresol. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store m-cresol in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of m-cresol and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

VI. Conclusion

m-Cresol is a chemical compound with a rich and diverse set of physical and chemical properties that underpin its wide range of applications. Its structural features, particularly the meta-positioning of the hydroxyl and methyl groups, govern its reactivity and physical behavior. This guide has provided a detailed technical overview of these properties, supplemented with practical experimental protocols and safety information. For researchers, scientists, and drug development professionals, a thorough understanding of the principles outlined herein is essential for the safe and effective utilization of m-cresol in their scientific endeavors. The provided data and methodologies serve as a foundational resource to support further innovation and application of this important aromatic compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 342, m-Cresol" PubChem, [Link].

-

LANXESS. "m-Cresol Product Safety Assessment" [Link].

-

Penta Chemicals. "m-Cresol - SAFETY DATA SHEET" [Link].

-

NIST. "m-Cresol, TMS derivative" NIST Chemistry WebBook, [Link].

-

Grokipedia. "m-Cresol" [Link].

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of Solution Chemistry, [Link].

- Google Patents.

-

American Chemical Society. "Synthesis of and assignment of carbon-13 NMR resonances to m-cresol novolak dimers" Macromolecules, [Link].

-

Master Organic Chemistry. "Electrophilic Aromatic Substitution Mechanism" [Link].

-

Carl Roth. "Safety Data Sheet: m-Cresol" [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002048)" [Link].

-

Loba Chemie. "M-CRESOL AR MSDS CAS-No." [Link].

-

Taylor & Francis. "M-cresol – Knowledge and References" [Link].

-

SpectraBase. "M-cresol - Optional[13C NMR] - Spectrum" [Link].

-

Penta chemicals. "m-Cresol - SAFETY DATA SHEET" [Link].

-

ResearchGate. "(A) Partial ¹H NMR spectra (7.4 to 6.4 ppm) of an m-cresol standard, a..." [Link].

-

Carl Roth. "Safety Data Sheet: m-Cresol" [Link].

-

ResearchGate. "Efficient Conversion of m-Cresol to Aromatics on a Bifunctional Pt/HBeta Catalyst | Request PDF" [Link].

-

ResearchGate. "Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the..." [Link].

-

ResearchGate. "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures" [Link].

-

University of Wisconsin-Madison. "IR spectra" [Link].

-

Human Metabolome Database. "13C NMR Spectrum (1D, D2O, experimental) (HMDB0001858)" [Link].

- Google Patents. "Method for preparing 2-bromine-4-methylphenol" .

-

Wikipedia. "m-Cresol" [Link].

- Google Patents. "3-Hydroxybenzoic acid derivs. prodn.

- Google Patents. "Process for producing hydroxybenzoic acid" .

-

ResearchGate. "Mechanistic Insights into m-Cresol Adsorption on Functional Resins: Surface Chemistry and Adsorption Behavior" [Link].

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, [Link].

-

YouTube. "2, 3, and 4 hydroxybenzoic acid syntheses" [Link].

- Google Patents.

- Google Patents. "Process for producing hydroxybenzoic acid" .

- Google Patents. "A kind of method for preparing 2-bromo-4-methylphenol" .

-

Human Metabolome Database. "13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635)" [Link].

-

RSC Publishing. "Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system" [Link].

-

Scribd. "Bromination Method for Chemists | PDF | Chemistry | Physical Sciences" [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001858)" [Link].

-

SpectraBase. "M-cresol - Optional[FTIR] - Spectrum" [Link].

-

Table of Characteristic IR Absorptions. [Link].

-

Quora. "What is the NMR peak for methylphenol?" [Link].

-

Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material" [Link].

Sources

- 1. carlroth.com [carlroth.com]

- 2. Production of thymol from alkylation of m-cresol with isopropanol over ZSM-5 catalysts: Artificial Neural Network (ANN)… [ouci.dntb.gov.ua]

- 3. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]

- 6. FR2470109A1 - 3-Hydroxybenzoic acid derivs. prodn. - from cresol ester by chlorination and then hydrolysis, useful as herbicide intermediates - Google Patents [patents.google.com]

- 7. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Mechanistic Insights into m-Cresol Adsorption on Functional Resins: Surface Chemistry and Adsorption Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Hazard Identification: A Corrosive and Systemically Toxic Profile

An In-Depth Technical Guide to the Safe Handling of m-Cresol for Laboratory Professionals

As a versatile chemical intermediate, m-Cresol (3-methylphenol) is integral to numerous applications in drug development, agrochemical synthesis, and the production of resins and antioxidants.[1][2] Its utility, however, is matched by its significant hazardous properties. A thorough understanding of its toxicology and the rigorous application of safety protocols are not merely procedural formalities but fundamental to ensuring the well-being of laboratory personnel and the integrity of research.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It provides a synthesized, field-proven perspective for researchers, scientists, and development professionals, explaining the causality behind handling precautions and emergency responses. Adherence to these principles forms a self-validating system of safety, grounded in authoritative data.

m-Cresol is classified as a hazardous substance with acute and chronic health risks.[3] Its primary dangers lie in its high toxicity upon ingestion or skin contact and its corrosive nature, which can cause severe, irreversible damage.[4]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[5] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] |

| Flammable Liquid | Category 4 | H227: Combustible liquid[6] |

The substance appears as a colorless to yellowish liquid with a distinct tar-like odor.[7][8] It is important to note that while it is a liquid at ambient temperatures, it can solidify below 54°F (12°C).[7][9]

Toxicology and Routes of Exposure: Understanding the Threat

Exposure to m-Cresol can occur via inhalation, skin absorption, ingestion, and eye contact, with each route presenting significant dangers.[7]

-

Skin Contact: This is a critical exposure route. m-Cresol is not only corrosive, causing severe chemical burns, but it is also readily absorbed through the skin, leading to systemic toxicity.[10][11] Prolonged contact can lead to dermatitis.[12] The initial burning sensation may be followed by a loss of feeling as nerve endings are damaged.[12]

-

Eye Contact: Direct contact with m-Cresol liquid or vapor can cause intense irritation and severe, permanent eye damage, including blindness.[4]

-

Inhalation: Inhaling m-Cresol vapors or mists can irritate the respiratory tract.[9] High concentrations can lead to systemic effects, including confusion, central nervous system depression, and respiratory failure.[7]

-

Ingestion: m-Cresol is highly toxic if swallowed.[3] Its corrosive properties can cause severe burns to the mouth, throat, and stomach, with a significant risk of gastric or esophageal perforation.[4]

Chronic Exposure: Long-term or repeated exposure may result in digestive disturbances and damage to vital organs, including the liver, kidneys, pancreas, and cardiovascular system.[7][9] The U.S. Environmental Protection Agency (EPA) has classified cresols as possible human carcinogens.[9][13]

The Hierarchy of Controls: A Systematic Approach to Mitigation

To handle m-Cresol safely, a multi-layered approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. carlroth.com [carlroth.com]

- 5. lobachemie.com [lobachemie.com]

- 6. carlroth.com [carlroth.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Cresol [cdc.gov]

- 8. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lanxess.com [lanxess.com]

- 10. lobachemie.com [lobachemie.com]

- 11. nj.gov [nj.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. Cresols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

solubility of m-Cresol in different organic solvents

An In-depth Technical Guide to the Solubility of m-Cresol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of meta-cresol (m-cresol), a vital organic intermediate in the pharmaceutical and chemical industries. We will move beyond simple data recitation to explore the underlying physicochemical principles that govern its behavior in various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for solubility determination. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: Understanding m-Cresol

m-Cresol (3-methylphenol) is an aromatic organic compound, appearing as a colorless to yellowish liquid at room temperature.[1][2] Its molecular structure, featuring both a hydrophilic hydroxyl (-OH) group and a lipophilic phenyl ring, imparts a versatile solubility profile, making it a critical solvent and precursor in numerous applications.[1][3] These include its use as a preservative in pharmaceutical formulations like insulin, a precursor for synthesizing antioxidants and vitamin E, and a solvent for polymers.[4] An accurate understanding of its solubility in different organic media is paramount for process optimization, formulation development, and ensuring reaction efficiency.

Table 1: Key Physicochemical Properties of m-Cresol

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₈O | [2] |

| Molecular Weight | 108.14 g/mol | [5] |

| Appearance | Colorless to yellowish liquid | [1] |

| Melting Point | 8-12 °C (approx.) | [5][6][7] |

| Boiling Point | 202-203 °C | [6] |

| Density | ~1.034 g/mL at 20-25 °C | [6] |

| pKa | ~10.01 at 25 °C | [3][8] |

| logP (Octanol/Water) | 1.96 |[9] |

The Science of Solubility: Theoretical Framework

The solubility of a solute in a solvent is not a random phenomenon; it is dictated by the thermodynamics of the dissolution process and the interplay of intermolecular forces. The adage "like dissolves like" is a simplified expression of these complex interactions.[9]

The Role of Intermolecular Forces

The solubility of m-cresol is best understood by examining its ability to form different types of intermolecular interactions with solvent molecules.

-

Hydrogen Bonding: The hydroxyl group on m-cresol is both a hydrogen bond donor (due to the H) and an acceptor (due to the lone pairs on the O). This is the most significant factor in its solubility. Solvents that can participate in hydrogen bonding, such as alcohols (e.g., ethanol, methanol), will readily dissolve m-cresol.[1]

-

Dipole-Dipole Interactions: m-Cresol is a polar molecule. Polar aprotic solvents, such as ketones (e.g., acetone) and ethers (e.g., diethyl ether), can engage in strong dipole-dipole interactions, leading to high solubility.[10]

-

London Dispersion Forces: The nonpolar aromatic ring of m-cresol allows for van der Waals interactions, specifically London dispersion forces. This enables some solubility in nonpolar aromatic solvents like benzene and toluene.[10] However, in purely aliphatic solvents like hexane, where dispersion forces are the only possible interaction, solubility is expected to be lower.

The following diagram illustrates the primary interactions between m-cresol and various solvent classes.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m-Cresol | 108-39-4 [chemicalbook.com]

- 3. m-Cresol CAS#: 108-39-4 [m.chemicalbook.com]

- 4. m-Cresol - Wikipedia [en.wikipedia.org]

- 5. zeptometrix.com [zeptometrix.com]

- 6. 间甲酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Page loading... [guidechem.com]

- 9. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Environmental Occurrence of m-Cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-cresol (m-cresol), or 3-methylphenol, is an aromatic organic compound with significant industrial applications, ranging from the synthesis of pesticides and fragrances to its use as a preservative in pharmaceuticals like insulin.[1][2] Beyond its synthetic origins, m-cresol is a naturally occurring compound, ubiquitously present in the environment.[2][3] This guide provides a comprehensive overview of the natural sources of m-cresol and its subsequent environmental distribution. We will delve into its botanical origins, formation through microbial metabolism, and its release from the combustion of natural and anthropogenic materials. Furthermore, this guide will detail its occurrence in various environmental compartments, including air, water, and soil, and discuss its environmental fate. This document is intended to serve as a foundational resource for professionals requiring a deep understanding of the environmental baseline and lifecycle of this important chemical.

Introduction to m-Cresol

m-Cresol is a colorless to yellowish liquid characterized by a distinctive tar-like odor.[3] It is one of three isomers of cresol, the others being ortho-cresol (o-cresol) and para-cresol (p-cresol). While sharing the same chemical formula (C7H8O), the isomers differ in the position of the methyl group on the phenol ring, which influences their physical and chemical properties.[4] m-Cresol is traditionally extracted from coal tar and petroleum, where it exists as a natural component.[2][4] It is also synthesized on a large scale for various industrial applications.[5][6] Understanding the natural background levels and sources of m-cresol is crucial for accurate environmental assessment and for discerning between natural and anthropogenic contamination.

Natural Sources of m-Cresol

m-Cresol is synthesized by a variety of biological and natural geological processes, leading to its widespread presence in the environment.

Botanical Sources

m-Cresol is a constituent of numerous plants and their essential oils, contributing to their characteristic aromas.[2][7][8] It has been identified in a diverse range of plant species, highlighting its role as a natural plant volatile.

Table 1: Examples of Plants Containing m-Cresol

| Plant Common Name | Scientific Name | Family | Part(s) Containing m-Cresol |

| Asparagus | Asparagus officinalis | Liliaceae | Shoot[2] |

| Tea | Camellia sinensis | Theaceae | Leaf[2] |

| Coffee | Coffea arabica | Rubiaceae | Seed[2] |

| Tobacco | Nicotiana tabacum | Solanaceae | Leaf[1][2] |

Cresols, in general, are also found in the essential oils of jasmine, cassia, Easter lily, ylang-ylang, peppermint, eucalyptus, and camphor, as well as in oils from conifers, oaks, and sandalwood trees.[2][7]

Microbial Formation

Microorganisms play a significant role in the natural production of m-cresol through the degradation of organic matter.[2][7] Specifically, cresols are formed as metabolites during the microbial breakdown of the amino acid tyrosine.[2] This process contributes to the presence of m-cresol in soil and water where microbial activity is prevalent.[7] The anaerobic bacterium Desulfobacterium cetonicum, for instance, can completely oxidize m-cresol using sulfate as an electron acceptor.[9]

Animal Secretions

m-Cresol has been identified in the secretions of certain animals. For example, it is a component of the temporal gland secretions of male African elephants during musth and is also found in the defensive secretions of the ant Colobopsis saundersi.[1] Furthermore, cresols are naturally occurring metabolites in human and animal tissues and are excreted in urine.[2]

Geological Sources: Coal Tar and Petroleum

Coal tar and petroleum are significant natural reservoirs of cresols, including m-cresol.[2][10] These fossil fuels were formed from the decomposition of ancient organic matter, and the chemical structures of the original biomolecules were transformed into a complex mixture of hydrocarbons and other organic compounds, including phenols and cresols. The extraction of cresols from coal tar is a traditional method for their commercial production.[4] Low-temperature coal tar, in particular, can contain a significant fraction of phenolic compounds, with m-cresol being a major component.[11][12][13][14]

Anthropogenic and Combustion-Related Sources

While this guide focuses on natural sources, it is crucial to acknowledge the significant contribution of human activities and combustion processes to the environmental occurrence of m-cresol. These sources often represent the most concentrated releases into the environment.

Industrial Processes

The production and use of m-cresol as a chemical intermediate in various industries are major sources of its release.[15][16] These industries include the manufacturing of:

-

Fragrances[2]

-

Antioxidants[2]

-

Pharmaceuticals, including as a preservative in some insulin preparations[1]

Wastewater from industries such as coal gasification and liquefaction can contain high concentrations of m-cresol.[17]